3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the third position, a cyclopentyl group at the first position, and a carboxylic acid group at the fifth position.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, influencing their function and contributing to their therapeutic effects .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way they interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
3(5)-aminopyrazoles, a class of compounds to which this molecule belongs, are often used as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems can have various downstream effects depending on the specific biological context .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization with ethyl acetoacetate to yield the pyrazole ring. The amino group can be introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of a cyclopentyl group.
3-Amino-1-phenyl-1H-pyrazole-5-carboxylic acid: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
3-Amino-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is unique due to its cyclopentyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-amino-2-cyclopentylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-8-5-7(9(13)14)12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVMKFUQOULQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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